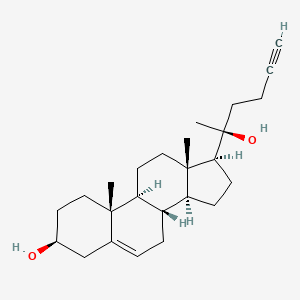
(3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol
Vue d'ensemble
Description
(3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol (DCN) is a natural product found in the human body and is produced from the oxidation of cholesterol. It is a very important compound in the metabolism of cholesterol and other lipids, and has been found to have a wide range of applications in scientific research. DCN is a metabolite of cholesterol and can be used to study the metabolism of cholesterol and other lipids in the human body, as well as its effects on biochemical and physiological processes.
Applications De Recherche Scientifique
Sterol Biosynthesis in Methanotrophs
The compound (3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol is a sterol that can be associated with the biosynthesis in certain bacteria. For example, in Methylosphaera hansonii, a psychrophilic methanotrophic bacterium, sterols including lanosterol, lanost-8(9)-en-3beta-ol, and others are identified, demonstrating the bacterium's capacity for sterol biosynthesis (Schouten et al., 2000).
Biological Activity in Triterpenes
In studies on triterpenes, compounds like 3beta,6beta-dihydroxyolean-12-en-27-oic acid show cytotoxic and apoptosis-inducing properties. This is relevant as it demonstrates the potential therapeutic applications of similar steroidal compounds in medical research, especially in oncology (Sun & Pan, 2004).
Steroid Synthesis and Modification
The synthesis and modification of steroids, including those similar to (3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol, are a significant area of research. For instance, the synthesis of specifically deuterium-labelled pregnanolone and pregnanediol sulphates for metabolic studies in humans involves detailed chemical processes to create these modified steroids (Baillie et al., 1975).
Implications in Diabetes Treatment
A notable application is observed in the study of Nymphayol, a sterol isolated from Nymphaea stellata, which showed significant blood glucose-lowering effects and the potential for pancreatic beta-cell regeneration. This indicates a promising direction for diabetes treatment using sterol compounds (Subash-Babu et al., 2009).
Steroidal Activity in Androgen Regulation
Androgens and their metabolites, such as 5alpha-androstane-3beta,17beta-diol, demonstrate complex interactions in brain function and regulation of the stress response. These findings highlight the broader implications of steroid metabolism in neuroendocrinology and stress physiology (Handa et al., 2008).
Propriétés
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O2/c1-5-6-13-25(4,27)22-10-9-20-19-8-7-17-16-18(26)11-14-23(17,2)21(19)12-15-24(20,22)3/h1,7,18-22,26-27H,6,8-16H2,2-4H3/t18-,19-,20-,21-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMAJJQBADBBSM-PRQSBNOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(C)(CCC#C)O)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[C@](C)(CCC#C)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)
![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B565910.png)
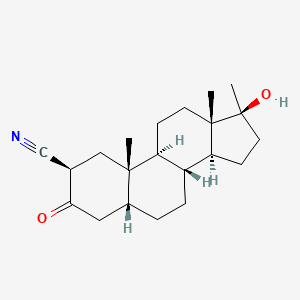
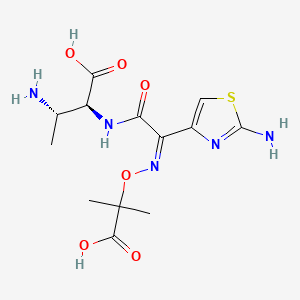

![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)
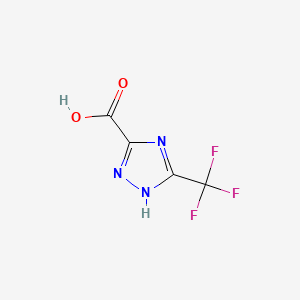
![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)
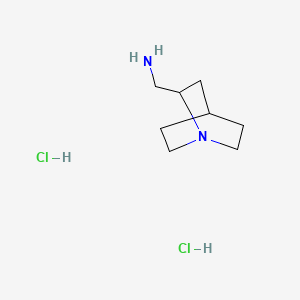
![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)